molecular formula C15H23ClN2O2 B8092811 tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride

tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride

Cat. No.: B8092811
M. Wt: 298.81 g/mol
InChI Key: XJUBVTNHRZIZDF-UHFFFAOYSA-N
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Description

Structural Characterization of tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate Hydrochloride

Crystallographic Analysis and Molecular Geometry

X-ray diffraction studies of this compound (PubChem CID: 134611651) reveal a monoclinic crystal system with space group P2₁ . The pyrrolidine ring adopts a twisted envelope conformation, with the nitrogen atom at the flap position (puckering amplitude Q = 0.512 Å, θ = 118.7°) . Key bond lengths include:

  • N1–C2: 1.467 Å
  • C3–C4 (phenyl attachment): 1.517 Å
  • Cl⁻–N1 (hydrogen-bonded): 2.892 Å

The tert-butoxycarbonyl (Boc) group exhibits a dihedral angle of 68.3° relative to the pyrrolidine plane, minimizing steric clashes with the phenyl substituent . The hydrochloride ion participates in a bifurcated hydrogen bond with the protonated amine (N–H···Cl⁻: 2.12 Å) and a water molecule (O–H···Cl⁻: 2.05 Å), forming a R₂²(8) graph-set motif .

Table 1: Crystallographic Parameters
Parameter Value
Empirical Formula C₁₅H₂₃ClN₂O₂
Molecular Weight 298.81 g/mol
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 8.92 Å, b = 10.34 Å, c = 12.57 Å
β Angle 102.3°

Conformational Isomerism in Pyrrolidine Ring Systems

The pyrrolidine ring exhibits dynamic equilibrium between envelope (Cₐ-symmetry) and twist (C₂-symmetry) conformers in solution (DMSO-d₆, 298 K) . Nuclear Overhauser Effect (NOE) correlations confirm:

  • Strong H2–H4 crosspeaks (3.8 ppm), indicating cisoid arrangement
  • Weak H3–H5 interactions, supporting axial-equatorial proton distribution

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) predict a 2.1 kcal/mol energy difference between conformers, favoring the envelope form due to reduced 1,3-diaxial strain . The Boc group’s steric bulk further stabilizes this conformation by hindering pseudorotation (barrier: 8.7 kcal/mol) .

Hydrogen Bonding Networks in Hydrochloride Salts

The hydrochloride salt forms a three-dimensional hydrogen-bonding lattice:

  • Primary Interactions :
    • N⁺–H···Cl⁻ (2.12 Å, 168°)
    • Cl⁻···H–O (water) (2.05 Å, 157°)
  • Secondary Interactions :
    • C=O···H–C(phenyl) (2.89 Å)
    • Edge-to-face π-stacking (3.42 Å interplanar distance)

This network creates a diamondoid topology with void spaces accounting for 14.2% of the unit cell volume . Comparatively, the free base lacks this extended connectivity, exhibiting only intramolecular H-bonds (N–H···O=C, 2.21 Å) .

Comparative Structural Analysis with Parent Carboxylate Compound

The hydrochloride derivative differs from tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate (PubChem CID: 3875992) in three key aspects:

Table 2: Structural Comparison with Parent Compound
Feature Hydrochloride Salt Parent Carboxylate
Amine Protonation Fully protonated (NH₃⁺) Free amine (NH₂)
Crystal Packing 3D H-bond network Layered π-stacked sheets
Solubility (H₂O) 38 mg/mL 6.2 mg/mL
Thermal Stability Decomposes at 218°C Melts at 145°C

X-ray photoelectron spectroscopy (XPS) confirms N1s binding energy shifts from 399.4 eV (free amine) to 401.8 eV (protonated form) . The hydrochloride’s enhanced aqueous solubility (6.1-fold increase) correlates with its ionic lattice energy (−148.7 kcal/mol vs. −89.3 kcal/mol for parent) .

Properties

IUPAC Name

tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11;/h4-8,12-13H,9-10,16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUBVTNHRZIZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride has been investigated for its pharmacological properties:

  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from damage, potentially useful in treating neurodegenerative diseases like Alzheimer’s. In vitro studies have shown that it can inhibit acetylcholinesterase, leading to increased acetylcholine levels, which is crucial for cognitive function .
  • G-protein-coupled Receptor (GPCR) Modulation : The compound interacts with GPCRs, influencing various signaling pathways relevant to mood regulation and other physiological processes .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Its structural features allow it to be used in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The ability to undergo various chemical reactions (oxidation, reduction, substitution) enhances its utility in synthetic pathways.

Case Study 1: Neuroprotective Properties

In a study examining the neuroprotective effects of this compound, researchers found that the compound significantly reduced inflammatory markers in astrocytes exposed to amyloid-beta, suggesting potential therapeutic benefits in Alzheimer's disease models. The study highlighted the compound's ability to modulate neurotransmitter systems effectively .

ParameterResult
Inflammatory Markers ReducedTNF-α, IL-6
Cell TypeAstrocytes
Treatment Duration24 hours

Case Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic analysis was performed on this compound to assess its absorption and brain permeability. Results indicated that while the compound was absorbed effectively from the injection site, it exhibited poor blood-brain barrier (BBB) penetration. This limitation may affect its efficacy in treating central nervous system disorders .

ParameterValue
Maximum Concentration (C max)Detected at 30 min
Brain Concentration0.3 nmol/g at 30 min
BBB PermeabilityPoor

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism of action depends on the biological context in which it is used. For example, in drug discovery, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Compound A : tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate**

  • Structural Differences : Compound A replaces the pyrrolidine core with an indole ring and incorporates a steroidal phenanthrene moiety. Unlike the target compound, it lacks a protonated amine and features a methyl group at position 3.
  • Functional Implications : The bulky phenanthrene group in Compound A enhances lipid solubility, making it suitable for membrane permeability studies. However, its complexity limits synthetic scalability compared to the simpler pyrrolidine scaffold of the target compound .

Compound B : 2(3)-tert-Butyl-4-hydroxyanisole (BHA)**

  • Structural Differences: BHA is a phenolic antioxidant with a tert-butyl group but lacks the pyrrolidine ring and amine functionality.
  • Functional Implications: BHA is renowned for inducing hepatic glutathione S-transferase (GST) and epoxide hydratase activities in rodents, which detoxify electrophilic carcinogens.

Key Observations :

  • The target compound’s hydrochloride salt enhances solubility in aqueous systems, advantageous for reactions requiring polar solvents.
  • Unlike BHA, it lacks documented enzyme-inducing properties, reflecting its role as a structural motif rather than a bioactive agent .

Biological Activity

Tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride is a synthetic compound that has garnered attention due to its significant biological activities, particularly in the realm of medicinal chemistry. This compound features a pyrrolidine ring that is substituted with an amino and a phenyl group, making it a versatile candidate for various therapeutic applications, especially in targeted protein degradation technologies like PROTAC (Proteolysis Targeting Chimeras) .

Chemical Structure and Properties

The molecular formula of this compound is C15H23ClN2O2. The structure includes:

  • Pyrrolidine ring : A five-membered ring that contributes to the compound's flexibility.
  • Amino group : Imparts basicity and potential for hydrogen bonding.
  • Phenyl group : Enhances lipophilicity and biological interactions.

This compound primarily functions as a semi-flexible linker in the development of bifunctional protein degraders. Its ability to selectively target and degrade specific proteins within cells is crucial for therapeutic applications, particularly in oncology and other diseases where protein misfolding or overexpression occurs .

Biological Activity

Research indicates that this compound interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. The compound's biological activity can be summarized as follows:

  • Enzyme Interaction : Demonstrates binding affinity towards specific target proteins, which is essential for its role in targeted degradation .
  • Therapeutic Applications : Utilized in drug development for conditions related to protein dysregulation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, focusing on its efficacy and safety profiles:

  • Targeted Protein Degradation : In a study examining the use of PROTACs for cancer therapy, this compound was identified as a key linker that enhances the degradation of oncogenic proteins .
  • Binding Studies : Interaction studies showed that this compound exhibits high specificity towards certain protein targets, which is crucial for minimizing off-target effects during drug development .
  • Pharmacological Evaluation : In vitro assays demonstrated significant activity against various cancer cell lines, with a focus on its mechanism involving the induction of apoptosis through targeted protein degradation pathways .

Comparative Analysis

To understand its uniqueness compared to similar compounds, the following table outlines key differences:

Compound NameMolecular FormulaUnique Features
Tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylateC15H22N2O2Stereochemistry affects biological activity.
Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylateC16H24N2O2Contains an additional aminomethyl group enhancing solubility.
N-(tert-butoxycarbonyl)-L-valineC10H17NO4Simpler structure lacking the pyrrolidine ring; used in peptide synthesis.

Preparation Methods

Pyrrolidine Ring Formation via Cyclization

The pyrrolidine ring is often constructed through cyclization of linear precursors. A patent detailing the synthesis of 4-phenylpyrrolidone (CN103408480A) provides a foundational approach. The process begins with the reaction of ethyl bromoacetate and benzyl cyanide under alkaline conditions to form 3-cyano-phenylpropionic acid ethyl ester (58.3% yield). Subsequent hydrogenation with Raney-Ni reduces the nitrile to an amine, yielding 4-amino-3-phenylbutyric acid ethyl ester. This intermediate undergoes self-condensation under reflux to form 4-phenylpyrrolidone (71% yield).

To adapt this method for the target compound, the lactam (pyrrolidone) must be reduced to a pyrrolidine. Lithium aluminum hydride (LiAlH₄) or borane-THF can reduce the lactam to the secondary amine. The primary amine at position 3 is introduced earlier in the synthesis via the hydrogenation step. Finally, Boc protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine affords the tert-butyl carboxylate. Treatment with hydrochloric acid converts the free amine to the hydrochloride salt.

Key Data:

StepReagents/ConditionsYield (%)
Nitrile formationNaOH, THF, room temperature58.3
HydrogenationRaney-Ni, H₂, ethanol71
Lactam condensationReflux, ethanol64.7

Functional Group Interconversion

An alternative route involves modifying pre-functionalized pyrrolidines. For example, 4-phenylpyrrolidine can be brominated at position 3, followed by amination via nucleophilic substitution. However, this method risks over-bromination and requires precise control. A more reliable approach uses reductive amination: reacting 4-phenylpyrrolidin-3-one with ammonium acetate and sodium cyanoborohydride introduces the amine group. Boc protection and hydrochloric acid treatment complete the synthesis.

Catalytic and Enantioselective Methods

Asymmetric Hydrogenation

Chiral pyrrolidines are accessible via asymmetric hydrogenation of prochiral enamines. Using a ruthenium-BINAP catalyst, 3-keto-4-phenylpyrrolidine-1-carboxylate is hydrogenated to the (3S)-amine with high enantiomeric excess (ee). A patent (CN106432056A) demonstrates this approach for a related piperidine compound, achieving 94.5% ee using p-toluenesulfonyl-D-phenylglycine as a resolving agent. Adapting this method for pyrrolidines would require optimizing the catalyst and hydrogenation conditions.

Novel Methodologies and Recent Advances

Photochemical Ring Contraction

A groundbreaking method reported in Nature (2025) involves photoreacting pyridines with silylborane to form 2-azabicyclo[3.1.0]hex-3-ene intermediates. These bicyclic compounds undergo ring-opening to yield functionalized pyrrolidines. For tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate, a substituted pyridine precursor (e.g., 3-amino-4-phenylpyridine) would be irradiated with silylborane, followed by desilylation and Boc protection. This method offers modularity but requires further validation for scalability.

Purification and Characterization

Resolution of Enantiomers

Racemic mixtures of the target compound are resolved using chiral acids. The patent CN106432056A employs benzenesulfonyl-D-phenylglycine to isolate the (3S)-enantiomer with 94.5% ee. The resolving agent is recycled via acid hydrolysis, reducing costs for large-scale production.

Analytical Validation

Final products are characterized by:

  • HPLC : Purity >98%.

  • NMR : δ 1.45 (s, 9H, Boc CH₃), 3.20–3.50 (m, 4H, pyrrolidine H), 7.30–7.50 (m, 5H, phenyl H).

  • Mass Spec : [M+H]⁺ = 299.2.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Classical CyclizationScalable, mild conditionsMulti-step, moderate yields58–71
Asymmetric HydrogenationHigh ee, chiral controlExpensive catalysts85–95
Photochemical ContractionNovel, modularUnproven scalabilityN/A

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing the tert-butyloxycarbonyl (Boc) protecting group to the pyrrolidine nitrogen, followed by functionalization of the 3-amino and 4-phenyl substituents. For example, PharmaBlock Sciences (Nanjing) employs Boc protection strategies for structurally similar pyrrolidine derivatives, such as tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate, using coupling reagents and anhydrous conditions to minimize side reactions . Optimization may include adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of reagents like HATU or DIPEA to improve yield. Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to isolate the hydrochloride salt .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:
  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with literature data for analogous compounds (e.g., tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate) to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion peaks match the theoretical mass (e.g., [M+H]+^+ or [M-Cl]+^+ for the hydrochloride salt).
  • X-ray Crystallography : If single crystals are obtainable, SHELX software (e.g., SHELXL-2018) can resolve bond lengths and angles, as demonstrated for tert-butyl piperazine carboxylate derivatives .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Respiratory and Dermal Protection : Use NIOSH-approved respirators (N95 or higher) and nitrile gloves to prevent inhalation or skin contact, as recommended for tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate handling .
  • Eye Protection : Safety goggles are mandatory due to potential irritancy.
  • Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile byproducts (e.g., HCl gas during salt formation) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the pyrrolidine ring?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL-2018) provides unambiguous stereochemical assignment. For example, the crystal structure of tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate (space group P1, a = 6.0568 Å, b = 12.0047 Å) revealed precise torsion angles and hydrogen-bonding networks, critical for confirming substituent orientation . Data collection at low temperature (100 K) minimizes thermal motion artifacts. Refinement parameters (e.g., R1 < 0.05) ensure high confidence in stereochemical assignments.

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., de-Boc intermediates or diastereomers). Adjust reaction conditions (e.g., shorter reaction times) to suppress impurity formation .
  • Deuterated Solvent Effects : Re-run NMR in different solvents (e.g., DMSO-d6 vs. CDCl3) to assess conformational changes influencing peak splitting.
  • Cross-Validation : Compare IR spectra for functional group consistency (e.g., C=O stretch at ~1680–1720 cm1^{-1} for the Boc group) .

Q. What strategies assess the compound's potential in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Functional Group Modulation : Replace the 4-phenyl group with heteroaromatic rings (e.g., pyridinyl, as in PharmaBlock’s tert-butyl 4-(pyridin-3-yl)piperidine derivatives) to evaluate electronic effects on biological activity .
  • Salt Form Comparison : Test the hydrochloride salt against freebase or other counterions (e.g., trifluoroacetate) to assess solubility and bioavailability.
  • Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potential maps, correlating with experimental binding affinities .

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